molecular formula C12H21NO3 B1285416 Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 864684-96-8

Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B1285416
M. Wt: 227.3 g/mol
InChI Key: WTKKPVRQCZKUDT-UHFFFAOYSA-N
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Description

The compound tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic molecule that is part of a broader class of compounds with potential applications in drug discovery and organic synthesis. These spirocyclic compounds are characterized by their unique structures, which include a spiro-fused bicyclic system where one or more heteroatoms are incorporated into the ring system. The tert-butyl group is a common protecting group in organic chemistry, often used to shield carboxylic acids during synthetic procedures.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient and scalable routes, providing a platform for further selective derivatization on the azetidine and cyclobutane rings . Similarly, the synthesis of constrained peptidomimetic azabicycloalkane amino acids, which are rigid dipeptide mimetics, was achieved from pyroglutamic acid, indicating the versatility of these spirocyclic scaffolds in mimicking biologically active peptides .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite complex, as demonstrated by the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate. This molecule exhibits mirror symmetry and features a hexahydropyrimidine ring in a chair conformation with benzyl substituents bonded equatorially to the ring nitrogen atoms . Such detailed structural information is crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

Spirocyclic compounds like tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate have been shown to undergo reactions with reagents such as N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products . These reactions highlight the reactivity of the active methylene group in spirocyclic compounds and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate are not detailed in the provided papers, the properties of similar spirocyclic compounds can be inferred. These compounds are likely to have moderate to low solubility in water due to the presence of the tert-butyl group and the spirocyclic structure. Their reactivity with various reagents suggests that they can be used as intermediates in the synthesis of a wide range of other chemical entities, including those with biological activity .

properties

IUPAC Name

tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-4-12(5-8-13)6-9-15-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKKPVRQCZKUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590109
Record name tert-Butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

CAS RN

864684-96-8
Record name 1,1-Dimethylethyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864684-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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